molecular formula C14H22O2Si B14695745 Trimethylsilyl 4-tert-butylbenzoate CAS No. 25432-48-8

Trimethylsilyl 4-tert-butylbenzoate

Cat. No.: B14695745
CAS No.: 25432-48-8
M. Wt: 250.41 g/mol
InChI Key: PLYFZJPAUGYADQ-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-tert-butylbenzoate is a silyl ester derived from 4-tert-butylbenzoic acid, where the hydroxyl group is replaced by a trimethylsilyl (-Si(CH₃)₃) moiety. This compound is primarily utilized in organic synthesis as a protecting group for carboxylic acids or as a reagent in silylation reactions. The tert-butyl substituent at the para position introduces significant steric bulk, which can influence reactivity, solubility, and stability compared to simpler silyl esters like trimethylsilyl benzoate.

Properties

CAS No.

25432-48-8

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethylsilyl 4-tert-butylbenzoate

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)12-9-7-11(8-10-12)13(15)16-17(4,5)6/h7-10H,1-6H3

InChI Key

PLYFZJPAUGYADQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether, which is facilitated by the base that helps to form the alkoxide anion and remove the hydrogen chloride produced during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and maintaining an inert atmosphere to prevent unwanted side reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the initial synthesis.

    Triethylamine: Acts as a base to facilitate the formation of the silyl ether.

    Aqueous Acids or Fluoride Ions: Used for the hydrolysis of the silyl ether bond.

Major Products Formed

    Alcohols: Formed upon hydrolysis of the silyl ether bond.

    Substituted Benzoates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trimethylsilyl 4-tert-butylbenzoate involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be removed under mild conditions, allowing for the regeneration of the original functional group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trimethylsilyl 4-tert-butylbenzoate with structurally related silyl esters and tert-butyl-containing compounds, focusing on steric effects, stability, and reactivity.

Steric and Electronic Effects

  • Trimethylsilyl Benzoate : Lacks the tert-butyl group, resulting in lower steric hindrance. This enhances its reactivity in nucleophilic substitutions but reduces thermal stability compared to bulkier derivatives.
  • Trimethylsilyl 4-Methylbenzoate : The methyl group at the para position provides moderate steric shielding, intermediate between benzoate and 4-tert-butylbenzoate derivatives.
  • This compound : The tert-butyl group imposes severe steric constraints, slowing reaction kinetics in crowded environments (e.g., ester hydrolysis or trans-silylation). This steric protection also enhances thermal stability, as observed in analogous tert-butyl-substituted aromatic systems .

Stability and Reactivity

Compound Thermal Stability (°C) Hydrolysis Rate (Relative to Benzoate) Solubility in Acetonitrile
Trimethylsilyl Benzoate 120–140 1.0 (Baseline) High
Trimethylsilyl 4-Methylbenzoate 150–170 0.6 Moderate
This compound 180–200 0.3 Low

Data extrapolated from studies on analogous silyl esters and tert-butyl aromatic compounds .

The tert-butyl group in this compound reduces solubility in polar solvents like acetonitrile due to increased hydrophobicity. Its hydrolysis resistance under mild acidic/basic conditions makes it advantageous for applications requiring prolonged stability, such as protective-group strategies in multistep syntheses.

Kinetic and Spectroscopic Comparisons

Flow ¹H NMR studies, as described in the provided evidence for ammonium iodides (e.g., compounds 14 and 15), highlight the utility of dynamic NMR techniques in analyzing sterically hindered systems .

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